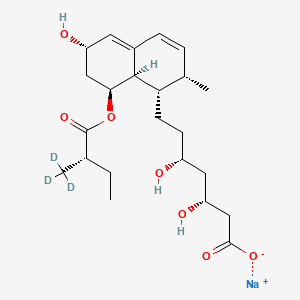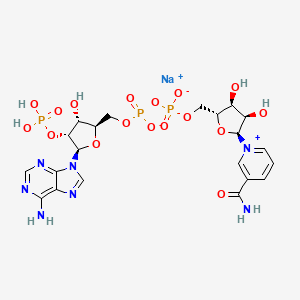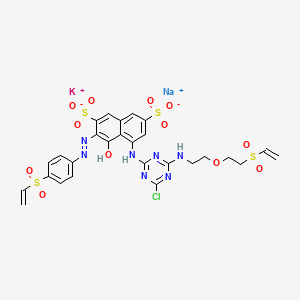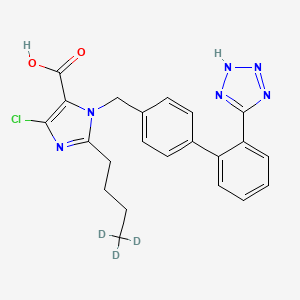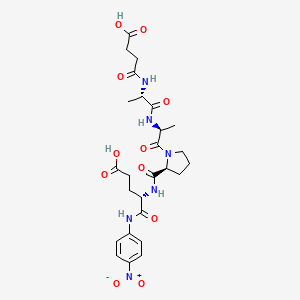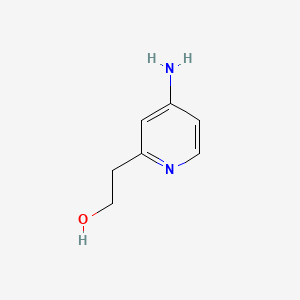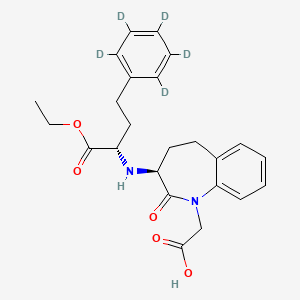
Benazepril-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benazepril-d5 is a deuterated form of Benazepril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension, congestive heart failure, and chronic kidney disease . The deuterated version, this compound, is primarily used as an internal standard in analytical chemistry to quantify Benazepril in various samples .
Mecanismo De Acción
Target of Action
Benazepril-d5, like its parent compound Benazepril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
This compound is rapidly and extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . This process involves an extensive first-pass effect. The drug is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .
Action Environment
The action of this compound can be influenced by various environmental factors. In patients with severe renal impairment, the renal clearance of benazeprilat decreases, leading to substantial increases in auc values . Therefore, the patient’s health status can significantly impact the drug’s efficacy and stability.
Análisis Bioquímico
Biochemical Properties
Benazepril-d5 interacts with ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure . It is metabolized to benazeprilat by hepatic esterases . Benazeprilat inhibits the enzymatic activity of ACE, thereby decreasing the production of angiotensin II, a potent vasoconstrictor .
Cellular Effects
This compound, through its active metabolite benazeprilat, influences cell function by modulating the RAS pathway . By inhibiting ACE and reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, thereby affecting blood pressure regulation and electrolyte balance .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II, reducing the effects of angiotensin II on vasoconstriction and aldosterone secretion .
Temporal Effects in Laboratory Settings
Its parent compound, Benazepril, has been shown to have long-term effects on blood pressure regulation and kidney function .
Metabolic Pathways
This compound is metabolized to benazeprilat by hepatic esterases, involving the liver’s drug-metabolizing enzyme system
Transport and Distribution
Its parent compound, Benazepril, is known to be widely distributed in the body, including the liver where it is metabolized to benazeprilat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benazepril-d5 involves the incorporation of deuterium atoms into the Benazepril molecule. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated ethyl acetate can be used in the esterification step to introduce deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The process often includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Benazepril-d5 undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form Benazeprilat-d5, the active metabolite.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Requires oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
Benazeprilat-d5: The primary product formed from the hydrolysis of this compound.
Aplicaciones Científicas De Investigación
Benazepril-d5 is extensively used in scientific research, particularly in the following fields:
Analytical Chemistry: Used as an internal standard for the quantification of Benazepril in biological and pharmaceutical samples.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of Benazepril by providing a stable isotope-labeled compound.
Drug Development: Assists in the development of new angiotensin-converting enzyme inhibitors by serving as a reference compound.
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: Another angiotensin-converting enzyme inhibitor used for similar indications.
Enalapril: Also an angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Ramipril: Known for its long-lasting effects in treating hypertension.
Uniqueness
Benazepril-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies . This makes it particularly valuable in pharmacokinetic studies and drug development .
Propiedades
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-DPINEGQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279200-03-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
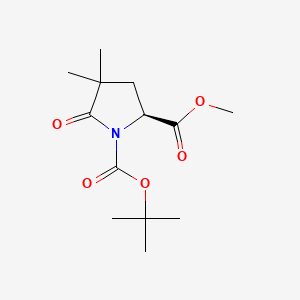
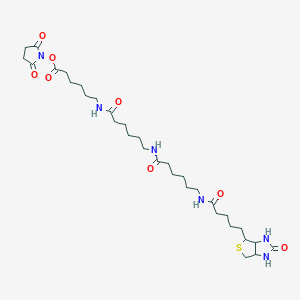

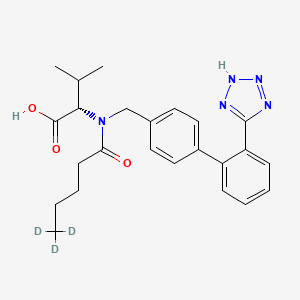
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
